rac-(1R,2R)-2-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine, trans
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Overview
Description
rac-(1R,2R)-2-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine, trans: is a chiral compound with significant interest in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a methoxy group and an amine group attached to a tetrahydronaphthalene backbone. The “rac” prefix indicates that the compound is a racemic mixture, containing equal amounts of both enantiomers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2R)-2-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine, trans typically involves the following steps:
Starting Material: The synthesis begins with a suitable naphthalene derivative.
Methoxylation: Introduction of the methoxy group is achieved through a methoxylation reaction, often using methanol and a catalyst.
Cyclization: The formation of the tetrahydronaphthalene ring structure is achieved through a cyclization reaction, often involving a cyclization agent and specific reaction conditions to ensure the correct stereochemistry.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch Processing: Large reactors are used to carry out the methoxylation and amination reactions in batch processes.
Continuous Flow Processing: For higher efficiency, continuous flow reactors may be employed, allowing for continuous production and improved control over reaction conditions.
Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: rac-(1R,2R)-2-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine, trans undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy and amine groups can undergo substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Substitution reactions may involve reagents such as halogens, alkylating agents, and nucleophiles under specific conditions.
Major Products: The major products formed from these reactions include:
Oxidation Products: Ketones and aldehydes.
Reduction Products: Alcohols and secondary amines.
Substitution Products: Various substituted derivatives with different functional groups.
Scientific Research Applications
rac-(1R,2R)-2-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine, trans has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral ligand in asymmetric synthesis.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of rac-(1R,2R)-2-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine, trans involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interaction with specific receptors, leading to modulation of receptor activity.
Enzyme Inhibition: Inhibition of specific enzymes, affecting metabolic pathways.
Signal Transduction: Modulation of signal transduction pathways, leading to changes in cellular responses.
Comparison with Similar Compounds
rac-(1R,2R)-2-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine, cis: Similar structure but different stereochemistry.
rac-(1S,2S)-2-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine, trans: Enantiomeric form with different stereochemistry.
rac-(1R,2R)-2-ethoxy-1,2,3,4-tetrahydronaphthalen-1-amine, trans: Similar structure with an ethoxy group instead of a methoxy group.
Uniqueness: rac-(1R,2R)-2-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine, trans is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to its similar compounds. This uniqueness makes it valuable in various research and industrial applications.
Properties
CAS No. |
2679951-07-4 |
---|---|
Molecular Formula |
C11H15NO |
Molecular Weight |
177.2 |
Purity |
95 |
Origin of Product |
United States |
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